An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyclobutylpiperidin-3-yl)methanol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (1-Cyclobutylpiperidin-3-yl)methanol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (1-Cyclobutylpiperidin-3-yl)methanol. In the absence of experimentally acquired spectra in publicly available databases, this guide leverages advanced NMR prediction software and foundational NMR principles to offer a detailed theoretical framework for the structural elucidation of this compound. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this and structurally related molecules.
Introduction: The Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry and drug discovery. It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shift (δ), reported in parts per million (ppm), is a key parameter obtained from an NMR spectrum. It is highly sensitive to the local electronic environment of each nucleus, which is influenced by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy of functional groups.[1][2][3] A thorough analysis of ¹H and ¹³C NMR spectra allows for the unambiguous determination of a molecule's carbon-hydrogen framework, making it a cornerstone of chemical characterization.
Molecular Structure and Atom Numbering
To facilitate a clear and concise assignment of NMR signals, the molecular structure of (1-Cyclobutylpiperidin-3-yl)methanol is presented below with a systematic atom numbering scheme. This numbering will be used consistently throughout this guide to correlate specific protons and carbons with their corresponding chemical shifts.
Figure 1: Molecular structure of (1-Cyclobutylpiperidin-3-yl)methanol with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (1-Cyclobutylpiperidin-3-yl)methanol. These values were generated using a combination of established NMR prediction algorithms, including those that utilize HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and increment-based methods.[4][5][6][7][8] The predictions are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for (1-Cyclobutylpiperidin-3-yl)methanol
| Atom | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| H on O8 | ~1.5 - 3.0 | br s | 1H |
| H on C2 (axial) | ~1.9 - 2.1 | m | 1H |
| H on C2 (equatorial) | ~2.8 - 3.0 | m | 1H |
| H on C3 | ~1.6 - 1.8 | m | 1H |
| H on C4 (axial) | ~1.1 - 1.3 | m | 1H |
| H on C4 (equatorial) | ~1.7 - 1.9 | m | 1H |
| H on C5 (axial) | ~1.3 - 1.5 | m | 1H |
| H on C5 (equatorial) | ~1.8 - 2.0 | m | 1H |
| H on C6 (axial) | ~2.0 - 2.2 | m | 1H |
| H on C6 (equatorial) | ~2.9 - 3.1 | m | 1H |
| H on C7 | ~3.4 - 3.6 | m | 2H |
| H on C9 | ~2.5 - 2.7 | m | 1H |
| H on C10 | ~1.8 - 2.0 | m | 2H |
| H on C11 | ~1.6 - 1.8 | m | 2H |
| H on C10' | ~1.5 - 1.7 | m | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for (1-Cyclobutylpiperidin-3-yl)methanol
| Atom | Predicted Chemical Shift (δ) ppm |
| C2 | ~55 - 60 |
| C3 | ~38 - 43 |
| C4 | ~25 - 30 |
| C5 | ~28 - 33 |
| C6 | ~58 - 63 |
| C7 | ~65 - 70 |
| C9 | ~60 - 65 |
| C10 | ~30 - 35 |
| C11 | ~15 - 20 |
Spectral Analysis and Rationale for Assignments
The predicted chemical shifts are consistent with the electronic environments of the nuclei in (1-Cyclobutylpiperidin-3-yl)methanol. The following analysis provides a detailed rationale for the assignment of each signal based on fundamental NMR principles.
¹H NMR Spectrum Analysis
-
Hydroxymethyl Group (C7-O8H): The two protons on C7 are diastereotopic and are expected to appear as a multiplet in the range of 3.4 - 3.6 ppm. Their downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom.[2] The hydroxyl proton (O8-H) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature.
-
Piperidine Ring Protons (C2-C6):
-
C2 and C6 Protons: The protons on the carbons alpha to the nitrogen atom (C2 and C6) are the most deshielded of the ring protons, appearing in the range of 1.9 - 3.1 ppm. The equatorial protons are typically shifted further downfield than the axial protons due to the anisotropic effect of the C-N bond.
-
C3 Proton: The proton on the carbon bearing the hydroxymethyl group (C3) is expected to be a multiplet around 1.6 - 1.8 ppm.
-
C4 and C5 Protons: The protons on C4 and C5 are the most shielded of the piperidine ring protons, with chemical shifts generally appearing between 1.1 and 2.0 ppm. The axial and equatorial protons on each of these carbons will exhibit complex splitting patterns due to geminal and vicinal coupling.
-
-
Cyclobutyl Group Protons (C9-C11):
-
C9 Proton: The methine proton on the cyclobutyl ring directly attached to the nitrogen (C9) is expected to be a multiplet in the range of 2.5 - 2.7 ppm due to the deshielding effect of the nitrogen atom.
-
C10 and C11 Protons: The methylene protons of the cyclobutyl ring (C10 and C11) will appear as complex multiplets in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.
-
¹³C NMR Spectrum Analysis
-
Hydroxymethyl Carbon (C7): The carbon of the hydroxymethyl group (C7) is expected to have a chemical shift in the range of 65 - 70 ppm due to the direct attachment of the electronegative oxygen atom.[9]
-
Piperidine Ring Carbons (C2-C6):
-
C2 and C6 Carbons: The carbons alpha to the nitrogen (C2 and C6) are deshielded and are predicted to appear in the range of 55 - 63 ppm.
-
C3 Carbon: The C3 carbon, substituted with the hydroxymethyl group, is expected around 38 - 43 ppm.
-
C4 and C5 Carbons: The C4 and C5 carbons are the most shielded carbons of the piperidine ring, with predicted chemical shifts in the 25 - 33 ppm range.
-
-
Cyclobutyl Group Carbons (C9-C11):
-
C9 Carbon: The methine carbon of the cyclobutyl group attached to the nitrogen (C9) is deshielded and predicted to be in the 60 - 65 ppm range.
-
C10 and C11 Carbons: The methylene carbons of the cyclobutyl ring (C10 and C11) are expected in the more shielded regions of the spectrum, with C10 around 30 - 35 ppm and C11 around 15 - 20 ppm.
-
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for (1-Cyclobutylpiperidin-3-yl)methanol, the following protocol outlines a standard procedure for high-quality data acquisition.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified (1-Cyclobutylpiperidin-3-yl)methanol and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[10]
-
Transfer: Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
Instrumentation and Data Acquisition
The following parameters are recommended for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer.
Figure 2: A generalized workflow for the acquisition and analysis of NMR data.
-
¹H NMR Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: Approximately 30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Pulse Program: A standard proton-decoupled pulse program should be utilized to simplify the spectrum to single lines for each unique carbon.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
Conclusion
This technical guide provides a detailed theoretical framework for the ¹H and ¹³C NMR spectra of (1-Cyclobutylpiperidin-3-yl)methanol based on advanced prediction methodologies and fundamental spectroscopic principles. The presented data and analysis serve as a valuable resource for the identification and structural verification of this compound and can guide the interpretation of experimentally acquired spectra for related molecules. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data, ensuring consistency and reliability in chemical research and development.
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